molecular formula C12H19IO3 B6207452 ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703782-31-2

ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

货号 B6207452
CAS 编号: 2703782-31-2
分子量: 338.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known as IPE or Iodinated Propoxycaine Ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学研究应用

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been investigated as a potential local anesthetic agent due to its ability to block voltage-gated sodium channels. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
In neuropharmacology, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been investigated for its effects on the central nervous system (CNS). Studies have shown that ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can cross the blood-brain barrier and bind to specific receptors in the brain, leading to its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In drug discovery, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential as a scaffold for the development of new drugs. Its unique structure and pharmacological properties make it a promising starting point for the synthesis of novel compounds with therapeutic potential.

作用机制

The mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to block voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can prevent the transmission of pain signals and produce local anesthesia. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to bind to specific receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate are primarily related to its ability to block voltage-gated sodium channels. This results in the inhibition of nerve impulses and the production of local anesthesia. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.

实验室实验的优点和局限性

One of the main advantages of using ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments is its unique structure and pharmacological properties, which make it a promising starting point for the synthesis of novel compounds with therapeutic potential. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to have a relatively low toxicity profile, making it a safer alternative to other local anesthetics.
However, there are also limitations to using ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments. One of these is the relatively low yield of the synthesis method, which can make it difficult to produce large quantities of the compound. In addition, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. One of these is the development of new synthetic methods with higher yields and improved efficiency. In addition, further studies are needed to fully elucidate the mechanism of action of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and its potential applications in the treatment of neurological disorders. Finally, the use of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as a scaffold for the development of novel compounds with therapeutic potential should be further explored.
Conclusion
In conclusion, ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and pharmacological properties make it a promising starting point for the synthesis of novel compounds with therapeutic potential. Further research is needed to fully elucidate its mechanism of action and potential applications in the treatment of neurological disorders.

合成方法

The synthesis of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves the reaction of propoxycaine with iodomethane in the presence of a base, followed by esterification with ethyl chloroformate. The resulting product is then purified through crystallization and recrystallization processes. The yield of this synthesis method is around 50%, making it a relatively efficient process for producing ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2-Bromopropane", "Sodium hydride", "Iodine", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-bromopropane in the presence of sodium hydride to obtain ethyl 3-(propan-2-yl)-4-oxobutanoate.", "Step 2: Ethyl 3-(propan-2-yl)-4-oxobutanoate is reacted with iodine in the presence of acetic acid to obtain ethyl 1-(iodomethyl)-3-(propan-2-yl)-4-oxobutanoate.", "Step 3: Ethyl 1-(iodomethyl)-3-(propan-2-yl)-4-oxobutanoate is reacted with sulfuric acid to obtain ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 4: Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is treated with sodium bicarbonate and ethanol to obtain the final product, 'ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS 编号

2703782-31-2

分子式

C12H19IO3

分子量

338.2

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。